1-[3-(Dimethylamino)-2-methylpropyl]-3-(6-methylpyridin-2-yl)urea
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Overview
Description
1-[3-(Dimethylamino)-2-methylpropyl]-3-(6-methylpyridin-2-yl)urea is a chemical compound with significant potential in various scientific fields. Its molecular formula is C13H22N4O, and it has a molecular weight of 250.34 g/mol. This compound has garnered attention due to its diverse applications in medicine, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dimethylamino)-2-methylpropyl]-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 3-(dimethylamino)-2-methylpropylamine with 6-methylpyridine-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification: Using techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Dimethylamino)-2-methylpropyl]-3-(6-methylpyridin-2-yl)urea undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at 0-25°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Produces corresponding N-oxides.
Reduction: Leads to the formation of secondary amines.
Substitution: Results in various substituted urea derivatives.
Scientific Research Applications
1-[3-(Dimethylamino)-2-methylpropyl]-3-(6-methylpyridin-2-yl)urea has been extensively studied for its applications in:
Medicine: Exhibits anti-inflammatory and analgesic properties, making it a candidate for new drug development.
Agriculture: Shows herbicidal properties, useful in developing new herbicides.
Material Science: Forms self-assembled monolayers on surfaces, useful for creating new materials with unique properties.
Mechanism of Action
The compound’s mechanism of action involves:
Inhibition of Enzymes: Inhibits cyclooxygenase-2 (COX-2), reducing the production of prostaglandins involved in inflammation and pain.
Ion Channel Modulation: Inhibits certain ion channels, affecting pain signal transmission.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Dimethylamino)-2-methylpropyl]-3-(4-methylpyridin-2-yl)urea
- 1-[3-(Dimethylamino)-2-methylpropyl]-3-(5-methylpyridin-2-yl)urea
Uniqueness
1-[3-(Dimethylamino)-2-methylpropyl]-3-(6-methylpyridin-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[3-(dimethylamino)-2-methylpropyl]-3-(6-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-10(9-17(3)4)8-14-13(18)16-12-7-5-6-11(2)15-12/h5-7,10H,8-9H2,1-4H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJCWENAMACNJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NCC(C)CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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